molecular formula C13H15FN2O4 B3087738 2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate CAS No. 1177312-91-2

2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No.: B3087738
CAS No.: 1177312-91-2
M. Wt: 282.27 g/mol
InChI Key: FGEABQKPBJZYHY-UHFFFAOYSA-N
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Description

2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Safety and Hazards

The compound “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for the study and application of “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” and related compounds could involve further exploration of their medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom at the 7th position enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.C2H2O4/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;3-1(4)2(5)6/h2-4,14H,5-6,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEABQKPBJZYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
Reactant of Route 6
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2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

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